molecular formula C11H22OSi B13272151 1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde

1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde

Cat. No.: B13272151
M. Wt: 198.38 g/mol
InChI Key: WNWPOKFXESQNHX-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H22OSi. It features a cyclohexane ring substituted with a trimethylsilyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trimethylsilylmethyl lithium, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can influence molecular pathways and lead to specific chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-[(Trimethylsilyl)methyl]cyclohexane-1-carbaldehyde is unique due to the presence of both the trimethylsilyl group and the aldehyde group. This combination provides a balance of stability and reactivity, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

1-(trimethylsilylmethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H22OSi/c1-13(2,3)10-11(9-12)7-5-4-6-8-11/h9H,4-8,10H2,1-3H3

InChI Key

WNWPOKFXESQNHX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CCCCC1)C=O

Origin of Product

United States

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